Methyl 2-(piperazin-2-yl)acetate
Description
Methyl 2-(piperazin-2-yl)acetate (CAS: 1683-49-4; MF: C₇H₁₄N₂O₂) is a chiral piperazine derivative with significant utility in medicinal chemistry as a synthon for bioactive molecules. Its synthesis often employs β-lactam synthon methodology, where bicyclic β-lactam intermediates undergo acid-catalyzed methanolysis to yield the target compound in high enantiomeric purity . This approach, demonstrated by Panda et al., highlights its role in asymmetric synthesis of pharmacophores, particularly for antibiotics and CNS-targeting agents . The compound’s piperazine core and ester functionality make it a versatile precursor for further functionalization, such as peptide coupling or alkylation .
Properties
IUPAC Name |
methyl 2-piperazin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEGEWHLBLLABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378846 | |
| Record name | methyl piperazin-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368441-98-9 | |
| Record name | Methyl 2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368441-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl piperazin-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(piperazin-2-yl)acetate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions or continuous flow processes. These methods often utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins to enhance reaction efficiency and yield . Microwave-assisted synthesis has also been explored to accelerate the reaction process and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(piperazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-(piperazin-2-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(piperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences in Properties and Reactivity
- Solubility : this compound exhibits higher aqueous solubility due to its unsubstituted piperazine nitrogen, whereas analogs like Methyl 2-phenyl-2-(2-piperidyl)acetate are more lipophilic due to aromatic substituents .
- Stereochemical Complexity: The target compound’s chiral piperazine core enables enantioselective synthesis of drugs, unlike the racemic Ethyl 2-(4-piperazin-1-ylphenoxy)acetate .
- Stability : Hydrochloride salts (e.g., Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate·HCl) show enhanced stability for long-term storage compared to free bases .
Biological Activity
Methyl 2-(piperazin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H14N2O2
- Molecular Weight : 158.20 g/mol
- IUPAC Name : this compound
The presence of the piperazine ring in its structure is significant, as piperazine derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, modulating their activity and influencing biochemical pathways. Notably, it has been shown to:
- Inhibit Enzymes : The compound may inhibit enzymes involved in viral replication and cancer cell proliferation, contributing to its potential antiviral and anticancer effects.
- Bind to Receptors : It interacts with neurotransmitter receptors, which may play a role in its effects on the central nervous system .
Biological Activity Profiles
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Activity : Preliminary findings suggest that it may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Its interactions with neurotransmitter systems indicate potential applications in treating neurological disorders.
Anticancer Studies
A study investigating the anticancer properties of this compound reported significant cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Studies
In antimicrobial assays, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing its broad-spectrum antimicrobial potential.
Comparative Activity Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF-7) | |
| Neuropharmacological | Modulates neurotransmitter receptor activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
